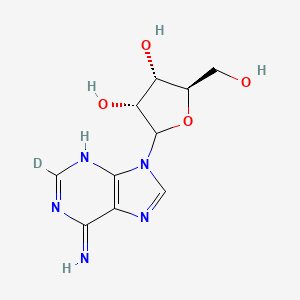

Adenosine-d1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

268.25 g/mol |

IUPAC Name |

(3R,4S,5R)-2-(2-deuterio-6-imino-3H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10?/m1/s1/i2D |

InChI Key |

OIRDTQYFTABQOQ-DPPLAPKHSA-N |

Isomeric SMILES |

[2H]C1=NC(=N)C2=C(N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=NC(=N)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Adenosine-d1 for Researchers and Drug Development Professionals

Introduction to Adenosine-d1

This compound is a deuterated form of adenosine, a ubiquitous endogenous purine nucleoside. In this compound, a single hydrogen atom is replaced by its stable isotope, deuterium. This isotopic substitution results in a molecule that is chemically very similar to adenosine but has a higher molecular weight. This key difference allows for its use as an internal standard in quantitative analysis by mass spectrometry, a technique widely employed in pharmaceutical research and development.

Stable isotope-labeled compounds like this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The use of deuterium can sometimes influence the metabolic profile and pharmacokinetics of a drug, a phenomenon that is an active area of research. For analytical purposes, this compound serves as an ideal internal standard for the accurate quantification of endogenous or administered adenosine in various biological matrices. Its co-elution with the unlabeled analyte and distinct mass-to-charge ratio (m/z) in mass spectrometry ensures precise and accurate measurements.

This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its use in experimental protocols relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound

The chemical and physical properties of this compound are very similar to those of unlabeled adenosine, with the primary difference being its molecular weight due to the presence of a deuterium atom.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂DN₅O₄ | [1][2] |

| Molecular Weight | 268.25 g/mol | [1][2] |

| CAS Number | 109923-50-4 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 233-234 °C (for unlabeled adenosine) | [3] |

| Solubility | Slightly soluble in water, soluble in hot water, practically insoluble in ethanol. Soluble in dimethyl sulfoxide (DMSO). | [1] |

| Purity | Typically >98% | [1] |

Experimental Protocols

General Synthesis of this compound

While specific, detailed proprietary synthesis methods may vary between manufacturers, a general approach for the deuteration of adenosine can be inferred from established chemical principles and literature on the synthesis of deuterated nucleosides. One common method involves hydrogen-deuterium exchange reactions.

Principle: This method relies on the exchange of a proton for a deuteron from a deuterium source, often catalyzed by an acid or a base, or facilitated by a metal catalyst. For adenosine, the C-H bond at the C2 or C8 position of the purine ring is a potential site for deuteration.

Generalized Protocol:

-

Starting Material: High-purity adenosine.

-

Deuterium Source: Deuterated water (D₂O), deuterated acids (e.g., DCl), or deuterium gas (D₂).

-

Catalyst: A suitable catalyst, such as a palladium-based catalyst (e.g., Pd/C) for reactions involving D₂ gas, or an acid/base for exchange in a deuterated solvent.

-

Reaction Conditions: The reaction is typically carried out in a sealed vessel under an inert atmosphere (e.g., argon or nitrogen) if using a metal catalyst. The temperature and reaction time are optimized to achieve the desired level of deuteration. For example, heating adenosine in D₂O with a catalyst can facilitate the exchange.

-

Purification: After the reaction, the product is purified to remove the catalyst and any unreacted starting material. This is commonly achieved through techniques such as column chromatography (e.g., silica gel or reversed-phase) or recrystallization.

-

Characterization: The final product, this compound, is characterized to confirm its identity and purity. This is typically done using:

-

Mass Spectrometry (MS): To confirm the incorporation of one deuterium atom by observing the expected increase in molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of a proton signal at the site of deuteration, while ²H NMR will show a signal corresponding to the incorporated deuterium.

-

Caption: A generalized workflow for the synthesis of this compound.

Quantification of Adenosine using this compound as an Internal Standard by LC-MS/MS

This protocol describes a method for the accurate quantification of adenosine in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Adenosine standard

-

This compound (internal standard)

-

Biological matrix (e.g., plasma, cell lysate)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of adenosine in a suitable solvent (e.g., water or methanol).

-

Prepare a stock solution of this compound in the same solvent.

-

Create a series of calibration standards by spiking known concentrations of the adenosine stock solution into the biological matrix.

-

Add a fixed concentration of the this compound internal standard stock solution to each calibration standard and to the unknown samples.

-

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To precipitate proteins, add a volume of cold acetonitrile (containing the this compound internal standard) to the sample (e.g., a 3:1 ratio of ACN to sample).

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

For cleaner samples, an optional Solid Phase Extraction (SPE) step can be performed at this stage.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate adenosine from other matrix components.

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Adenosine: Monitor the transition of the precursor ion (m/z) to a specific product ion. For adenosine, a common transition is m/z 268.1 → 136.1.

-

This compound: Monitor the transition of the precursor ion (m/z) to the same product ion. For this compound, the transition would be m/z 269.1 → 136.1.

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both adenosine and this compound in the chromatograms.

-

Calculate the peak area ratio of adenosine to this compound for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the adenosine standards.

-

Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: A typical workflow for quantifying adenosine using LC-MS/MS.

Adenosine Signaling Pathways and the Role of this compound

Adenosine plays a crucial role in cellular signaling by activating four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are widely distributed throughout the body and are involved in various physiological processes, including neurotransmission, cardiac function, inflammation, and immune responses.

-

A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also activate potassium channels and inhibit calcium channels.

-

A₂ₐ and A₂ₑ Receptors: These receptors are coupled to stimulatory G proteins (Gs). Their activation leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cAMP levels.

The use of this compound in studying these pathways is primarily as a tracer to understand the metabolism and fate of adenosine. By using LC-MS/MS, researchers can distinguish between endogenous adenosine and exogenously applied this compound, allowing for precise measurements of adenosine uptake, release, and turnover in cells and tissues. This is critical for understanding how adenosine levels are regulated and how they influence signaling through its receptors in both normal and pathological conditions.

Caption: A simplified diagram of the major adenosine signaling pathways.

Conclusion

This compound is a critical tool for researchers and drug development professionals. Its primary application as an internal standard in LC-MS/MS assays allows for the precise and accurate quantification of adenosine in complex biological matrices. This capability is essential for a wide range of studies, from basic research into adenosine's physiological roles to the development of new therapeutics that target adenosine signaling pathways. The detailed protocols and information provided in this guide offer a solid foundation for the effective use of this compound in a research setting.

References

Unveiling the Isotopic Fingerprint: A Technical Guide to Adenosine and Adenosine-d1

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical research and pharmaceutical development, the use of isotopically labeled compounds is a cornerstone for elucidating metabolic pathways, quantifying endogenous molecules, and understanding drug disposition. Adenosine, a ubiquitous purine nucleoside with critical roles in cellular signaling and energy metabolism, is frequently studied using its deuterated analog, Adenosine-d1. This technical guide provides an in-depth exploration of the physical and chemical distinctions between Adenosine and this compound, offering a comprehensive resource for researchers employing these molecules in their studies.

Core Physical and Chemical Properties: A Comparative Analysis

The fundamental difference between Adenosine and this compound lies in the substitution of a single protium (¹H) atom with a deuterium (²H or D) atom. This seemingly minor alteration imparts subtle yet significant changes to the molecule's physical and chemical characteristics. The primary distinction is an increase in molecular weight for the deuterated form.

| Property | Adenosine | This compound |

| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₂DN₅O₄ |

| Molecular Weight | 267.24 g/mol [1][2][3] | 268.25 g/mol [4][5] |

| CAS Number | 58-61-7[1][2][3] | 109923-50-4[4][5] |

| Melting Point | 234-236 °C[1][3] | Not explicitly available, but expected to be very similar to Adenosine. |

| Appearance | White crystalline powder[6] | White to off-white solid[4] |

| Solubility | Slightly soluble in water, soluble in hot water, and practically insoluble in ethanol.[1] | Expected to have very similar solubility to Adenosine. |

| Isotopic Enrichment | Not Applicable | Typically ≥98 atom % D[7] |

The substitution of hydrogen with deuterium, a heavier isotope, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond. This difference in bond strength can manifest as a kinetic isotope effect, where reactions involving the cleavage of the C-D bond proceed at a slower rate than those involving the C-H bond. This effect is a critical consideration in metabolic stability studies.

Experimental Methodologies for Characterization

The distinct mass of this compound makes it an invaluable tool as an internal standard in quantitative analysis by mass spectrometry. Furthermore, subtle differences in their spectroscopic profiles can be observed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the quantification of adenosine in biological matrices. The use of this compound as an internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation:

-

Protein Precipitation: To a 100 µL plasma or tissue homogenate sample, add 300 µL of ice-cold acetonitrile containing a known concentration of this compound.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Adenosine: m/z 268.1 → 136.1

-

This compound: m/z 269.1 → 137.1

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.

The one-mass-unit difference in the precursor and product ions allows for the precise and independent quantification of endogenous Adenosine and the this compound internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to distinguish between Adenosine and this compound, although the differences are more subtle than in mass spectrometry. In ¹H NMR, the signal corresponding to the proton that has been replaced by deuterium in this compound will be absent. In ¹³C NMR, the carbon atom bonded to the deuterium will exhibit a characteristic triplet splitting pattern due to spin-spin coupling with the deuterium nucleus (spin I=1), and its chemical shift may be slightly altered compared to the corresponding carbon in Adenosine.

Sample Preparation:

-

Dissolve 5-10 mg of the sample (Adenosine or this compound) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

Adenosine Signaling Pathways

Adenosine exerts its physiological effects by binding to four G-protein coupled receptors: A₁, A₂ₐ, A₂ᵦ, and A₃. The activation of these receptors triggers distinct intracellular signaling cascades.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of adenosine in a biological sample using this compound as an internal standard.

Logical Relationship of Isotopic Labeling

The use of this compound is predicated on the logical relationship between the analyte and the internal standard.

References

- 1. Adenosine CAS#: 58-61-7 [m.chemicalbook.com]

- 2. Adenosine(58-61-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. ≥99% (HPLC), powder, neurotransmitter | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnisotopes.com [cdnisotopes.com]

A Technical Guide to High-Purity Adenosine-d1 for Researchers and Drug Development Professionals

An in-depth exploration of the commercial landscape, analytical methodologies, and biological significance of deuterated adenosine.

This technical guide provides a comprehensive overview of high-purity Adenosine-d1, a critical tool for researchers, scientists, and drug development professionals. This document details the commercial availability of this stable isotope-labeled nucleoside, outlines key experimental protocols for its quantification and analysis, and visually maps its engagement in crucial biological signaling pathways.

Commercial Availability and Purity

The quality of isotopically labeled standards is paramount for accurate and reproducible experimental outcomes. High-purity this compound is available from several commercial suppliers, with specifications varying in terms of chemical purity and isotopic enrichment. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Product Name | Chemical Purity (by HPLC) | Isotopic Enrichment |

| MedchemExpress | This compound | 99.72%[1] | 99.5%[1] |

| CDN Isotopes | Adenosine-2-d1 | Not Specified | 98 atom % D |

Experimental Protocols

The utility of this compound in research is intrinsically linked to the analytical methods employed for its detection and quantification. This section provides detailed methodologies for key experiments.

Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying nucleosides like adenosine in complex biological matrices. This compound serves as an ideal internal standard for the accurate quantification of endogenous adenosine.

Sample Preparation (from Plasma):

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the desired concentration of this compound as an internal standard.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the adenosine and this compound, and transfer it to a new microcentrifuge tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly over several minutes to elute the analytes.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used for adenosine detection.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for adenosine and this compound to ensure selectivity and sensitivity.

-

Adenosine: m/z 268.1 → 136.1

-

This compound: m/z 269.1 → 136.1

-

-

Data Analysis: The peak area ratio of adenosine to this compound is used to construct a calibration curve and quantify the amount of endogenous adenosine in the sample.

-

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the isotopic enrichment of deuterated compounds.

Methodology:

-

Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. The signal corresponding to the proton at the deuterated position will show a reduced intensity compared to the corresponding signal in an unlabeled adenosine standard.

-

Integration and Calculation:

-

Integrate the signal of the proton at the deuterated position and a well-resolved, non-deuterated proton signal within the same molecule.

-

Compare the integral ratio to that of an unlabeled adenosine standard.

-

The percentage of deuterium incorporation can be calculated based on the reduction in the integral value of the proton at the labeled position.

-

Visualizing Biological Roles and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following visualizations, created using the DOT language, illustrate key aspects of adenosine signaling and a typical experimental workflow.

Conclusion

High-purity this compound is an indispensable tool in modern biomedical research and drug development. Its use as an internal standard ensures the accuracy of quantitative studies, while its application as a tracer enables the elucidation of complex metabolic pathways. A thorough understanding of its commercial sources, analytical methodologies, and biological context, as outlined in this guide, is crucial for its effective implementation in the laboratory.

References

Applications of Deuterated Nucleosides in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biomedical research and drug development, the quest for more effective and safer therapeutic agents is perpetual. One innovative strategy that has gained significant traction is the site-specific replacement of hydrogen atoms with their stable isotope, deuterium, in drug molecules. This seemingly subtle modification can have profound effects on a molecule's metabolic stability, pharmacokinetic profile, and utility as a research tool. This technical guide delves into the core applications of deuterated nucleosides, a class of molecules fundamental to life and medicine, in various domains of biomedical research.

Deuterated nucleosides are analogues of natural nucleosides where one or more hydrogen atoms have been replaced by deuterium. This substitution increases the mass of the molecule and, more importantly, strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength is the basis of the kinetic isotope effect (KIE), which can significantly alter the rate of chemical reactions, including enzymatic metabolism.[1] This guide will explore the multifaceted applications of these unique molecules, from enhancing the therapeutic properties of antiviral and anticancer drugs to their use as sophisticated tools in structural biology and analytical biochemistry.

Enhancing Therapeutic Efficacy and Safety

The primary therapeutic application of deuterated nucleosides lies in the strategic modification of their metabolic pathways to improve their pharmacokinetic and safety profiles.[2] By replacing hydrogen with deuterium at sites of metabolic vulnerability, the rate of drug metabolism can be slowed, leading to several potential advantages.[2][3]

The Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes.[1] In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[1] The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break.[1] Consequently, replacing a hydrogen atom with deuterium at a metabolic "soft spot" can significantly slow down the rate of metabolism.[2] This can lead to:

-

Increased drug exposure: A slower metabolism can result in a longer half-life (t½) and a higher area under the curve (AUC), meaning the drug remains at therapeutic concentrations in the body for a longer period.[2]

-

Reduced dosing frequency: A longer half-life may allow for less frequent administration of the drug, improving patient compliance.[2]

-

Improved safety profile: By slowing metabolism, the formation of potentially toxic metabolites can be reduced.[2] Furthermore, lower peak plasma concentrations (Cmax) can be achieved while maintaining therapeutic efficacy, potentially reducing dose-dependent side effects.[4][5]

-

Altered metabolic pathways: Deuteration can sometimes redirect metabolism away from pathways that produce harmful metabolites towards less toxic routes.[6]

Case Study: Deutetrabenazine

A prime example of the successful application of deuteration is deutetrabenazine (Austedo®), a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[5] While not a nucleoside, the principles of its improved pharmacokinetic profile are directly applicable. Deuteration of the methoxy groups in tetrabenazine significantly slows its metabolism by CYP2D6.[4][5] This results in a longer half-life of its active metabolites, reduced peak plasma concentrations, and less frequent dosing compared to the non-deuterated parent drug, leading to an improved safety and tolerability profile.[4][5][7]

Table 1: Comparative Pharmacokinetic Parameters of Tetrabenazine and Deutetrabenazine Metabolites [4][5]

| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (25 mg) | Fold Change |

| Total (α+β)-HTBZ Cmax (ng/mL) | ~100 | ~60 | ~0.6 |

| Total (α+β)-HTBZ AUCinf (ng·h/mL) | ~500 | ~1000 | ~2.0 |

| Total (α+β)-HTBZ t1/2 (h) | ~5 | ~10 | ~2.0 |

Data are approximate values derived from published studies for illustrative purposes.

Deuterated Nucleoside Antivirals and Anticancer Agents

The principles demonstrated by deutetrabenazine are being actively applied to the development of deuterated nucleoside analogues for antiviral and anticancer therapies. Many nucleoside drugs, such as gemcitabine (anticancer), zidovudine (anti-HIV), and tenofovir (anti-HIV and anti-HBV), undergo extensive metabolism that can limit their efficacy and contribute to toxicity.

While direct comparative pharmacokinetic data for deuterated versus non-deuterated versions of these specific nucleosides from head-to-head clinical trials are not yet widely available in the public domain, preclinical studies and the established principles of the kinetic isotope effect suggest that deuteration of these molecules could lead to significant clinical benefits. For instance, a deuterated version of the antiviral remdesivir's parent nucleoside, GS-441524, has been synthesized and evaluated for its anti-SARS-CoV-2 activity.[8]

Table 2: Pharmacokinetic Parameters of Select Non-Deuterated Nucleoside Drugs [9][10][11][12][13]

| Drug | Indication | Half-life (t1/2) | Bioavailability | Key Metabolic Pathways | Potential Benefits of Deuteration |

| Gemcitabine | Pancreatic, Lung Cancer | 5–20 min (plasma) | IV administration | Deamination by cytidine deaminase (CDA) to inactive dFdU | Increased half-life, reduced formation of inactive metabolite. |

| Zidovudine (AZT) | HIV | ~1.1 h | ~64% | Glucuronidation by UGT enzymes, reduction of the azido group.[1][14][15] | Increased bioavailability, longer half-life, potentially reduced toxicity from metabolites. |

| Tenofovir Disoproxil Fumarate (TDF) | HIV, HBV | ~17 h (serum) | ~25% (fasting) | Hydrolysis to tenofovir, then phosphorylation. | Improved oral bioavailability, potentially altered tissue distribution. |

These data represent the non-deuterated forms. Deuteration at metabolically active sites is expected to increase half-life and alter metabolic profiles.

Applications in Structural Biology: NMR Spectroscopy

Deuterated nucleosides are invaluable tools in nuclear magnetic resonance (NMR) spectroscopy for determining the three-dimensional structures of RNA and DNA. The complexity of NMR spectra increases significantly with the size of the biomolecule, leading to severe signal overlap that makes structure determination challenging.[16]

Selective deuteration simplifies NMR spectra by replacing protons (¹H) with deuterium (²H). Since deuterium has a different gyromagnetic ratio and resonates at a different frequency, the signals from the deuterated positions are effectively removed from the ¹H NMR spectrum.[16] This spectral simplification allows for:

-

Unambiguous resonance assignment: By eliminating specific proton signals, the remaining signals can be more easily assigned to their respective atoms in the nucleic acid structure.

-

Determination of through-space proximities: Nuclear Overhauser effect (NOE) experiments, which are crucial for determining the distances between protons, become less crowded and easier to interpret.[16]

-

Studies of larger biomolecules: The reduction in spectral complexity and improved relaxation properties of deuterated molecules enable the study of larger RNA and DNA molecules that would otherwise be intractable by NMR.[16]

Applications in Analytical Methods: Mass Spectrometry

Deuterated nucleosides serve as ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[17][18] In quantitative MS, an internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation, injection volume, and instrument response.[19]

An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer. Deuterated compounds fit this requirement perfectly as they:

-

Co-elute with the analyte: Due to their nearly identical chemical properties, deuterated standards have very similar retention times in liquid chromatography to their non-deuterated counterparts.[19]

-

Exhibit similar ionization efficiency: They behave almost identically in the mass spectrometer's ion source, minimizing analytical variability.[19]

-

Are easily distinguished by mass: The mass difference between the deuterated standard and the non-deuterated analyte is readily detected by the mass spectrometer.[19]

The use of deuterated nucleosides as internal standards significantly improves the accuracy and precision of quantitative assays for nucleosides and nucleotides in biological matrices.[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated nucleosides.

Enzymatic Synthesis of Deuterated Ribonucleosides

This protocol is based on the one-pot enzymatic synthesis of ribonucleoside triphosphates (NTPs) from a deuterated ribose precursor.[4]

Materials:

-

Deuterated D-ribose (e.g., [1'-²H]-D-ribose)

-

ATP, 3-Phosphoglyceric acid (3-PGA)

-

Adenine, Guanine, Uracil

-

Enzymes: Ribokinase, PRPP synthetase, Myokinase, Pyruvate kinase, Enolase, 3-phosphoglycerate mutase, Adenine phosphoribosyltransferase (APRT), Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), Uracil phosphoribosyltransferase (UPRT), Nucleoside monophosphate kinase (NMPK), Guanylate kinase (GK)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂, KCl)

Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the reaction buffer, deuterated D-ribose, ATP, and 3-PGA.

-

Enzyme Addition (Part 1): Add the enzymes required for the synthesis of phosphoribosyl pyrophosphate (PRPP): Ribokinase, PRPP synthetase, Myokinase, Pyruvate kinase, Enolase, and 3-phosphoglycerate mutase.

-

Incubation (PRPP Synthesis): Incubate the reaction mixture at 37°C for 2-4 hours to allow for the synthesis of deuterated PRPP.

-

Enzyme and Base Addition (Part 2 - Parallel Reactions):

-

For ATP synthesis: To an aliquot of the PRPP reaction mixture, add adenine and APRT.

-

For GTP synthesis: To another aliquot, add guanine, HGPRT, and GK.

-

For UTP synthesis: To a third aliquot, add uracil and UPRT.

-

-

NMPK Addition: Add NMPK to all three reaction mixtures.

-

Incubation (NTP Synthesis): Incubate all reaction mixtures at 37°C. Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC. The reaction is typically complete within 5-24 hours, depending on the nucleotide.[4]

-

Purification: Purify the deuterated NTPs from the reaction mixture using anion-exchange chromatography or reversed-phase HPLC.[4]

Metabolic Labeling of Cells with Deuterated Nucleosides and LC-MS Analysis

This protocol describes the incorporation of a deuterated nucleoside into cellular RNA and subsequent analysis by LC-MS.[20][21]

Materials:

-

Cell line of interest (e.g., HeLa cells)

-

Cell culture medium and supplements

-

Deuterated nucleoside (e.g., [5-²H]-uridine)

-

RNA extraction kit

-

Nucleoside digestion mix (e.g., containing nuclease P1 and alkaline phosphatase)

-

LC-MS grade solvents (water, acetonitrile, formic acid)

-

Deuterated internal standard for the target nucleoside

Procedure:

-

Cell Culture and Labeling:

-

Culture the cells to the desired confluency.

-

Replace the standard culture medium with a medium containing the deuterated nucleoside at a known concentration.

-

Incubate the cells for a specific period to allow for the incorporation of the labeled nucleoside into newly synthesized RNA. The labeling time will depend on the turnover rate of the RNA species of interest.

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

RNA Digestion to Nucleosides:

-

Quantify the extracted RNA.

-

Digest a known amount of RNA (e.g., 1 µg) to its constituent nucleosides using a nucleoside digestion mix. This typically involves incubation at 37°C for 1-2 hours.[22]

-

-

Sample Preparation for LC-MS:

-

To the digested sample, add a known amount of the deuterated internal standard.

-

Precipitate proteins by adding cold methanol, vortexing, and centrifuging.[22]

-

Transfer the supernatant to a new tube and dry it down using a vacuum concentrator.[22]

-

Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto an LC-MS/MS system.

-

Separate the nucleosides using a suitable chromatography method (e.g., reversed-phase or HILIC).

-

Detect and quantify the deuterated and non-deuterated nucleosides using multiple reaction monitoring (MRM) in the mass spectrometer.

-

NMR Spectroscopic Analysis of Deuterated RNA

This protocol provides a general guideline for preparing a deuterated RNA sample for NMR analysis.[23][24][25]

Materials:

-

Lyophilized deuterated RNA sample

-

NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O or 100% D₂O, pH 6.5)

-

High-quality NMR tubes

Procedure:

-

RNA Dissolution: Dissolve the lyophilized deuterated RNA in the NMR buffer to the desired concentration (typically 0.1-1.0 mM).

-

Sample Filtration: Filter the RNA solution through a small, low-protein-binding filter (e.g., 0.22 µm spin filter) directly into a clean, high-quality NMR tube to remove any particulate matter.

-

Annealing: To ensure proper folding, heat the RNA sample to 95°C for 5 minutes and then cool it down slowly to room temperature.

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe for the specific nucleus being observed (¹H, ¹³C, or ¹⁵N).

-

Acquire a series of NMR experiments (e.g., 1D ¹H, 2D NOESY, 2D HSQC) to assign the resonances and determine the structure of the RNA. The simplified spectra resulting from deuteration will facilitate this process.[16]

-

Use of Deuterated Nucleosides as Internal Standards in LC-MS

This protocol outlines the general procedure for using a deuterated nucleoside as an internal standard for the quantification of its non-deuterated counterpart in a biological sample.[17][18][19]

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Deuterated nucleoside internal standard of known concentration

-

Solvents for extraction (e.g., methanol, acetonitrile)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume or mass of the biological sample, add a precise volume of the deuterated internal standard solution.

-

-

Extraction:

-

Perform a protein precipitation or liquid-liquid extraction to remove interfering substances from the sample matrix. A common method is to add 3-4 volumes of a cold organic solvent like methanol or acetonitrile, vortex, and then centrifuge to pellet the precipitated proteins.

-

-

Evaporation and Reconstitution:

-

Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in the mobile phase used for the LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Develop a chromatographic method that separates the analyte from other matrix components.

-

Create a mass spectrometry method that specifically monitors for at least one parent-to-fragment ion transition for both the analyte and the deuterated internal standard.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio onto the calibration curve.

-

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes involving deuterated nucleosides.

Enzymatic Synthesis of a Deuterated Nucleoside Triphosphate

The Pentose Phosphate Pathway and its Link to Nucleotide Synthesis

Preclinical Development Workflow for a Deuterated Nucleoside Drug

Conclusion

Deuterated nucleosides represent a powerful and versatile class of molecules with broad applications in biomedical research. Their ability to modulate metabolic pathways through the kinetic isotope effect offers a compelling strategy for developing safer and more effective therapeutic agents. The success of deutetrabenazine has paved the way for the development of a new generation of deuterated drugs, including nucleoside analogues for the treatment of cancer and viral infections. Beyond their therapeutic potential, deuterated nucleosides are indispensable tools in structural biology and analytical chemistry, enabling researchers to elucidate the complex structures of nucleic acids and to accurately quantify these vital molecules in biological systems. As our understanding of the subtle yet significant effects of deuteration continues to grow, so too will the innovative applications of these unique molecules in advancing human health.

References

- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved Safety, Bioavailability and Pharmacokinetics of Zidovudine through Lactoferrin Nanoparticles during Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism of zidovudine | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Tenofovir and tenofovir disoproxil fumarate pharmacokinetics from intravaginal rings - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 22. rockefeller.edu [rockefeller.edu]

- 23. sites.bu.edu [sites.bu.edu]

- 24. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. publish.uwo.ca [publish.uwo.ca]

The Subtle Influence of Nature's Isotope: A Technical Guide to the Natural Abundance of Deuterium and its Effects on Adenosine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium, the stable heavy isotope of hydrogen, is present in all hydrogen-containing compounds in nature, including water and biological molecules. While its natural abundance is low, the subtle yet significant differences in its physicochemical properties compared to protium can impact biological systems. This technical guide provides an in-depth exploration of the natural abundance of deuterium and its multifaceted effects on adenosine, a critical purine nucleoside that plays a pivotal role in cellular signaling and energy metabolism. We will delve into the kinetic isotope effect on adenosine-metabolizing enzymes and the potential alterations in adenosine receptor interactions. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these phenomena, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Ubiquitous Presence of Deuterium

Deuterium (²H or D) is a naturally occurring stable isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to the single proton of protium (¹H).[1] Its natural abundance on Earth is approximately 0.0156%, meaning about 1 in every 6420 hydrogen atoms is deuterium.[1][2] In the temperate climate zone, the deuterium content of water is around 150 parts per million (ppm), with slight variations based on geographical location and altitude.[2] Within the human body, the deuterium concentration is estimated to be between 120 to 140 ppm.[2]

The seemingly small mass difference between protium and deuterium leads to significant differences in their physical and chemical properties. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[3] This disparity gives rise to the kinetic isotope effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[3][4] In biological systems, this can have profound implications for enzyme-catalyzed reactions and drug metabolism.[5]

Quantitative Data on Deuterium Abundance and Effects

The following tables summarize key quantitative data regarding the natural abundance of deuterium and its observed effects on biological systems, with a focus on adenosine-related processes.

Table 1: Natural Abundance of Deuterium

| Parameter | Value | Reference(s) |

| Natural Abundance on Earth | ~0.0156% (156 ppm) | [1] |

| Deuterium Atoms in Ocean Water | 1 in ~6420 hydrogen atoms | [1][2] |

| Deuterium Concentration in Temperate Climates | ~150 ppm | [2] |

| Deuterium Concentration at the Equator | ~155 ppm | [2] |

| Deuterium Concentration in Northern Canada | ~135 ppm | [2] |

| Deuterium Concentration in Adult Human Body | 12-14 mmol/L (~120-140 ppm) | [2] |

Table 2: Experimentally Determined and Computationally Predicted Effects of Deuterium on Adenosine and Related Molecules

| Parameter | System | Effect | Value | Reference(s) |

| Solvent Isotope Effect | Adenosine Deaminase | Inverse Solvent Deuterium Isotope Effect (V/K) in D₂O | 0.77 | [1] |

| Computational Prediction | Perdeuterated d9-caffeine binding to A2A Receptor | Increase in binding affinity (ΔΔGBIND) | -0.3 kcal mol⁻¹ | [6] |

| Computational Prediction | d6-deuterated istradefylline binding to A2A Receptor | Increase in binding affinity (ΔΔGBIND) | -0.4 kcal mol⁻¹ | [6] |

| Computational Prediction | Polydeuterated d19-istradefylline binding to A2A Receptor | Increase in binding affinity (ΔΔGBIND) | -0.6 kcal mol⁻¹ | [6] |

The Impact of Deuterium on Adenosine Signaling

Adenosine exerts its physiological effects by binding to four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. These receptors are integral to a vast array of cellular processes. The binding of adenosine to these receptors initiates intracellular signaling cascades that modulate cellular function.

Adenosine Signaling Pathways

The activation of adenosine receptors triggers distinct downstream signaling pathways, largely dependent on the G protein to which they couple. A₁ and A₃ receptors typically couple to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂A and A₂B receptors primarily couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP production. Additionally, some adenosine receptors can couple to G₀ or G₀ proteins, activating the phospholipase C (PLC) pathway.

Potential Effects of Deuterium on Adenosine Receptor Binding

While direct experimental data on the effect of deuterating adenosine on its receptor binding affinity is currently limited, computational studies on related molecules provide valuable insights. A study on the adenosine A₂A receptor antagonists, caffeine and istradefylline, predicted that selective deuteration could enhance their binding affinity.[6] This increased affinity is attributed to the subtle changes in molecular properties conferred by deuterium, such as a smaller molar volume and altered lipophilicity.[6] These findings suggest that deuteration of adenosine itself could potentially modulate its interaction with its receptors, a hypothesis that warrants experimental investigation.

The Kinetic Isotope Effect on Adenosine Metabolism

Adenosine levels are tightly regulated by enzymes such as adenosine deaminase (ADA), which catalyzes the conversion of adenosine to inosine. The cleavage of the C-H bond at the 6-amino position of the purine ring is a key step in this reaction. Replacing this hydrogen with deuterium can lead to a significant kinetic isotope effect (KIE).

Experimental studies have demonstrated an inverse solvent deuterium isotope effect of 0.77 on the V/K for adenosine deaminase when the reaction is carried out in D₂O.[1] This indicates that the transition state is more stabilized in H₂O than in D₂O, providing insights into the reaction mechanism.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of deuterium's effect on adenosine.

Radioligand Binding Assay for Adenosine Receptors

This protocol is adapted for determining the binding affinity of a ligand to an adenosine receptor subtype (e.g., A₂A) expressed in a cell membrane preparation.

Materials:

-

HEK-293 cells stably expressing the human adenosine A₂A receptor.

-

Assay Buffer: 50 mM Tris-HCl pH 7.4, 10 µg/mL Saponin, 0.5% protease-free BSA.

-

Wash Buffer: 50 mM Tris-HCl pH 7.4 (ice-cold).

-

Radioligand: [³H]NECA (or another suitable radiolabeled adenosine receptor ligand).

-

Unlabeled Ligand: Non-radiolabeled adenosine or a competing ligand.

-

96-well filter plates (e.g., GF/C Unifilter).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK-293 cells expressing the A₂A receptor.

-

Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Saturation Binding Assay:

-

To a series of wells in a 96-well plate, add a constant amount of membrane preparation (e.g., 10 µg of protein).

-

Add increasing concentrations of the radioligand ([³H]NECA).

-

For determining non-specific binding, add a high concentration of unlabeled ligand to a parallel set of wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvest the membranes onto the filter plate using a cell harvester and wash rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) by non-linear regression analysis of the specific binding data.

-

-

Competition Binding Assay:

-

To a series of wells, add the membrane preparation and a fixed concentration of the radioligand (typically at or near its Kd value).

-

Add increasing concentrations of the unlabeled test compound (e.g., deuterated adenosine).

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubate and process the plate as described for the saturation binding assay.

-

Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) from the competition curve.

-

Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation.

-

Adenosine Deaminase (ADA) Activity Assay (Colorimetric)

This protocol describes a method for measuring the activity of adenosine deaminase in biological samples.

Materials:

-

Adenosine Deaminase Activity Assay Kit (commercially available kits provide necessary reagents).

-

ADA Assay Buffer.

-

ADA Substrate (Adenosine).

-

ADA Convertor and Developer reagents.

-

Inosine Standard.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 293 nm.

-

Tissue or cell samples.

Procedure:

-

Sample Preparation:

-

Tissue: Homogenize ~100 mg of tissue in cold ADA Assay Buffer containing protease inhibitors. Centrifuge to clarify the lysate.

-

Cells: Lyse 1-5 x 10⁶ cells in cold ADA Assay Buffer. Agitate and then centrifuge to obtain the clarified lysate.

-

Keep samples on ice.

-

-

Standard Curve Preparation:

-

Prepare a series of inosine standards by diluting the stock solution in ADA Assay Buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmole/well).

-

-

Assay Protocol:

-

Add 2-50 µL of sample or positive control to the wells of a 96-well plate.

-

Adjust the volume of all wells to 50 µL with ADA Assay Buffer.

-

Prepare a reaction mix containing ADA Assay Buffer, ADA Convertor, and ADA Developer.

-

Add the ADA Substrate to the reaction mix immediately before use.

-

Add the complete reaction mix to each well containing the sample.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 293 nm in a kinetic mode for at least 30 minutes.

-

Choose two time points in the linear range of the reaction to calculate the change in absorbance over time.

-

-

Calculation:

-

Determine the concentration of inosine in the samples from the standard curve.

-

Calculate the ADA activity based on the rate of inosine formation.

-

Determination of Kinetic Isotope Effect (KIE) using Mass Spectrometry

This protocol outlines a general approach for measuring the KIE of an enzyme-catalyzed reaction using mass spectrometry.

Materials:

-

Protio-substrate (e.g., adenosine).

-

Deuterated substrate (e.g., deuterated adenosine).

-

Enzyme (e.g., adenosine deaminase).

-

Reaction buffer.

-

Quenching solution (e.g., acid or base).

-

Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

-

Reaction Setup:

-

Prepare two separate reaction mixtures, one with the protio-substrate and one with the deuterated substrate, at the same concentration in the reaction buffer.

-

Initiate the reactions by adding the enzyme to each mixture.

-

Incubate the reactions under controlled temperature.

-

-

Time-Course Analysis:

-

At various time points, withdraw aliquots from each reaction mixture and immediately quench the reaction by adding the quenching solution.

-

Analyze the quenched samples by LC-MS to quantify the amount of product formed (e.g., inosine) and remaining substrate.

-

-

Data Analysis:

-

Plot the concentration of the product versus time for both the protio- and deuterated reactions.

-

Determine the initial reaction rates (v₀) for both reactions from the linear portion of the curves.

-

The KIE is calculated as the ratio of the initial rate of the protio-reaction (kH) to the initial rate of the deuterated reaction (kD): KIE = kH / kD .

-

Conclusion

The natural abundance of deuterium, while low, presents a subtle yet potentially significant variable in biological systems. The inherent differences between protium and deuterium can manifest as kinetic isotope effects, influencing the rates of enzyme-catalyzed reactions such as the deamination of adenosine. Furthermore, computational evidence suggests that deuteration may also modulate the binding affinity of ligands to adenosine receptors.

The experimental protocols detailed in this guide provide a framework for researchers to investigate these phenomena with precision. By elucidating the impact of deuterium on adenosine signaling and metabolism, we can gain a more nuanced understanding of these fundamental biological processes and potentially leverage this knowledge in the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. Further experimental validation of the effects of deuteration on adenosine receptor binding is a critical next step in this exciting field of research.

References

- 1. Evidence from nitrogen-15 and solvent deuterium isotope effects on the chemical mechanism of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fulir.irb.hr [fulir.irb.hr]

The Role of Adenosine-d1 in Kinetic Isotope Effect Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine, a ubiquitous purine nucleoside, plays a critical role in numerous physiological processes through its interaction with four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3). Its involvement in signaling pathways that regulate cardiovascular function, neurotransmission, and inflammation has made it a key target for drug discovery and development. Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, are a powerful tool for elucidating enzymatic reaction mechanisms and the transition states of chemical reactions. The use of deuterated analogs of adenosine, such as adenosine-d1, provides valuable insights into the mechanisms of enzymes that metabolize adenosine and the interactions of adenosine receptor ligands. This technical guide explores the application of this compound in KIE studies, providing quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

The substitution of a hydrogen atom with its heavier isotope, deuterium, at a specific position in a molecule can alter the rate of a chemical reaction if the bond to that hydrogen is broken or altered in the rate-determining step. This phenomenon, known as the kinetic isotope effect, is a sensitive probe of reaction mechanisms. In the context of adenosine, deuteration at the C1' position of the ribose moiety (adenosine-1'-d1) is particularly informative for studying reactions involving the cleavage of the N-glycosidic bond, a key step in the metabolism of adenosine and the action of certain enzymes.

Quantitative Data from Kinetic Isotope Effect Studies

The secondary deuterium kinetic isotope effect (kH/kD) provides valuable information about changes in the hybridization state of the carbon atom to which the deuterium is attached during the transition state of a reaction. For the acid-catalyzed hydrolysis of adenosine, a model for the enzymatic cleavage of the glycosidic bond, a secondary deuterium isotope effect has been measured for adenosine deuterated at the 1' position.

| Reaction | Substrate | Isotope Effect (kH/kD) | Reference |

| Acid-catalyzed hydrolysis (0.1 M HCl) | Adenosine-1'-d1 | 1.23 | [1] |

This significant normal secondary KIE suggests a transition state with substantial oxocarbenium ion character at the C1' position, where the hybridization changes from sp3 in the ground state to sp2 in the transition state. Such data is instrumental in understanding the mechanism of glycosidases and in the design of transition-state analog inhibitors.

Adenosine Signaling Pathways

Adenosine exerts its physiological effects by binding to four distinct receptor subtypes, each coupled to different G proteins and initiating specific intracellular signaling cascades. Understanding these pathways is crucial for the development of targeted therapeutics.

Caption: Adenosine receptor signaling pathways.

Experimental Protocols

Synthesis of Adenosine-1'-d1

General Procedure:

-

Synthesis of [1-²H]-D-ribose: This key intermediate can be prepared through chemical synthesis, for example, by the reduction of a suitable ribose precursor with a deuterium source like sodium borodeuteride (NaBD₄).

-

Enzymatic Conversion to Ribonucleotide: The deuterated ribose is then converted to the corresponding ribonucleoside triphosphate. A "one-pot" enzymatic synthesis is often employed, utilizing a cocktail of enzymes.

-

Phosphorylation of Ribose: Ribokinase phosphorylates [1-²H]-D-ribose to [1-²H]-D-ribose-5-phosphate.

-

Conversion to PRPP: Ribose-phosphate pyrophosphokinase (PRPP synthetase) converts the ribose-5-phosphate to 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).

-

Formation of Adenosine Monophosphate (AMP): Adenine phosphoribosyltransferase (APRT) catalyzes the reaction of adenine with [1-²H]-PRPP to form [1'-²H]-adenosine monophosphate.

-

Phosphorylation to ATP: A series of kinases (e.g., adenylate kinase, pyruvate kinase) are used to convert [1'-²H]-AMP to [1'-²H]-adenosine triphosphate (ATP).

-

-

Purification: The final product, adenosine-1'-d1 triphosphate, is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC). The triphosphate can then be dephosphorylated to yield adenosine-1'-d1 if required for specific experiments.

Measurement of Kinetic Isotope Effects for Adenosine Deaminase

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the deamination of adenosine to inosine. KIE studies can provide insights into its catalytic mechanism.

Experimental Workflow:

Caption: Workflow for KIE measurement of ADA.

Detailed Protocol using Competitive Method with Mass Spectrometry:

-

Reaction Setup:

-

Prepare separate reaction mixtures for the unlabeled (H) and deuterated (D) adenosine substrates. Alternatively, for a competitive KIE experiment, a mixture of known ratios of adenosine and this compound is used.

-

The reaction buffer should be optimized for ADA activity (e.g., 50 mM phosphate buffer, pH 7.4).

-

Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C).

-

-

Initiation and Quenching:

-

Initiate the reaction by adding a known concentration of purified adenosine deaminase to the substrate solutions.

-

At various time points, withdraw aliquots from the reaction mixture and quench the reaction immediately. Quenching can be achieved by adding a strong acid (e.g., perchloric acid) or a cold organic solvent (e.g., methanol).

-

-

Sample Preparation for Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Collect the supernatant containing the substrate and product (inosine).

-

-

LC-MS Analysis:

-

Separate the substrate (adenosine) and product (inosine) using reverse-phase HPLC.

-

Analyze the eluent using a mass spectrometer to determine the ratio of the unlabeled to the deuterated species for both the remaining substrate and the formed product at each time point.

-

-

Data Analysis:

-

The kinetic isotope effect (kH/kD) on V/K can be calculated from the change in the isotopic ratio of the substrate over the course of the reaction using the following equation: kH/kD = ln(1 - f) / ln(1 - f * (Rs/R₀)) where f is the fraction of the reaction, R₀ is the initial isotope ratio of the substrate ([H]/[D]), and Rs is the isotope ratio of the remaining substrate at fraction f.

-

Conclusion

The use of this compound in kinetic isotope effect studies offers a powerful approach to investigate the mechanisms of enzymes involved in adenosine metabolism and to probe the nature of ligand-receptor interactions. The quantitative data derived from these studies, such as the secondary deuterium KIE for glycosidic bond cleavage, provides critical information for understanding transition state structures. This knowledge is invaluable for the rational design of potent and specific enzyme inhibitors and receptor modulators, ultimately aiding in the development of novel therapeutics for a wide range of diseases. The detailed protocols and workflows presented in this guide provide a framework for researchers to design and execute their own KIE experiments, leveraging the unique insights offered by isotopic substitution.

References

Understanding the Mass Spectrum of Adenosine-d1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrum of Adenosine-d1 (Adenine riboside-d1). Designed for researchers, scientists, and professionals in drug development, this document details the expected fragmentation patterns, experimental methodologies for its analysis, and the relevant biological context of adenosine signaling.

Introduction to this compound

This compound is a deuterated form of adenosine, a ubiquitous endogenous nucleoside that plays a critical role in various physiological processes.[1] The incorporation of a deuterium atom provides a stable isotope label, making it an invaluable tool in mass spectrometry-based research for applications such as quantitative analysis of adenosine in biological samples and as an internal standard in pharmacokinetic studies. Understanding its mass spectrometric behavior is fundamental for its effective use.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is predicted based on the well-characterized fragmentation of unlabeled adenosine. The primary fragmentation event in electrospray ionization (ESI) and collision-induced dissociation (CID) is the cleavage of the N-glycosidic bond that links the adenine base to the ribose sugar.[2][3]

Molecular Ion: The nominal monoisotopic mass of adenosine is 267.10 g/mol . With the addition of one deuterium atom, the nominal monoisotopic mass of this compound is 268.10 g/mol . In positive ion mode ESI-MS, the protonated molecular ion [M+H]+ is expected at m/z 269.1 .

Key Fragmentation Pathways:

The primary fragmentation of the protonated adenosine molecule (m/z 268) involves the cleavage of the glycosidic bond, yielding a protonated adenine base at m/z 136.[2][3] For this compound, if the deuterium is on the adenine base, this fragment will be observed at m/z 137. If the deuterium is on the ribose moiety, the adenine fragment will remain at m/z 136. The location of the deuterium atom is crucial for interpreting the spectrum. Assuming the deuterium is on the adenine ring, the following key fragments are expected:

A logical diagram illustrating the predicted fragmentation of this compound is presented below.

Caption: Predicted fragmentation pathway of protonated this compound.

Quantitative Data Summary:

The following table summarizes the predicted major ions in the mass spectrum of this compound under positive ion ESI-MS/MS conditions.

| Ion | Predicted m/z | Description |

| [M+H]+ | 269.1 | Protonated molecular ion |

| [Adenine-d1+H]+ | 137.1 | Protonated deuterated adenine base |

| [Ribose]+ | 133.1 | Ribose sugar fragment |

| [M+H - H2O]+ | 251.1 | Loss of a water molecule from the ribose moiety |

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a typical experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is suitable for the quantification of adenosine in biological matrices, using this compound as an internal standard.

3.1. Sample Preparation

-

Extraction: Extract adenosine from the biological matrix (e.g., plasma, tissue homogenate) using a suitable protein precipitation and extraction solvent, such as a mixture of acetonitrile and methanol.

-

Internal Standard Spiking: Add a known concentration of this compound to the sample prior to extraction to serve as an internal standard for quantification.

-

Centrifugation: Centrifuge the samples to pellet precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing adenosine and the internal standard.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

3.2. Liquid Chromatography

-

Column: A C18 reversed-phase column is typically used for the separation of adenosine.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally suitable.

-

Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.

3.3. Mass Spectrometry

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is the preferred method for adenosine analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is the most sensitive and selective method for quantification.

-

MRM Transitions:

-

Adenosine: Monitor the transition of the precursor ion (m/z 268.1) to a specific product ion, typically the protonated adenine base (m/z 136.1).

-

This compound (Internal Standard): Monitor the transition of the precursor ion (m/z 269.1) to the corresponding deuterated product ion (m/z 137.1).

-

-

Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and source temperature to achieve maximum sensitivity for the specific MRM transitions.

A workflow diagram for the experimental protocol is provided below.

Caption: Experimental workflow for LC-MS analysis of this compound.

Adenosine Signaling Pathway Context

Adenosine exerts its physiological effects by activating four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[4] These receptors are coupled to different G proteins, leading to downstream signaling cascades that modulate cellular function.

-

A1 and A3 Receptors: These receptors are typically coupled to inhibitory G proteins (Gi), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

-

A2A and A2B Receptors: These receptors are generally coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[5]

The signaling pathways initiated by adenosine receptor activation are crucial in a wide range of physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function.[4][6]

A diagram of the adenosine signaling pathway is shown below.

Caption: Simplified overview of adenosine signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the mass spectrum of this compound. The predicted fragmentation pattern, centered around the cleavage of the glycosidic bond, is a key feature for its identification and quantification. The outlined LC-MS protocol offers a robust methodology for its analysis in complex biological samples. By leveraging the stable isotope label, this compound serves as an essential tool for researchers investigating the multifaceted roles of adenosine in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lifesciencesite.com [lifesciencesite.com]

- 3. researchgate.net [researchgate.net]

- 4. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Single Deuterium Substitution on Adenosine: A Technical Guide to Adenosine-d1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Adenosine-d1, a singly deuterated isotopologue of adenosine. While specific literature on "this compound" is not extensive, this document synthesizes the foundational principles of deuterium substitution in adenosine-like molecules, drawing from existing research on deuterated nucleosides and their analogs. We explore the discovery rationale, potential therapeutic applications, and the underlying science of the kinetic isotope effect (KIE). This guide details experimental protocols for the synthesis, metabolic stability assessment, and receptor binding affinity determination of deuterated adenosine. Furthermore, it presents key quantitative data in structured tables and visualizes the canonical adenosine A2A receptor signaling pathway and relevant experimental workflows using Graphviz diagrams. This document serves as a core technical resource for researchers and professionals in drug development interested in the nuanced effects of deuterium substitution on the pharmacology of adenosine.

Introduction: The Rationale for Deuterating Adenosine

Adenosine is a ubiquitous endogenous purine nucleoside that plays a crucial role in numerous physiological processes by activating four G-protein coupled receptors: A1, A2A, A2B, and A3.[1] Its therapeutic potential is, however, limited by rapid metabolism, primarily through deamination by adenosine deaminase (ADA) and phosphorylation by adenosine kinase (ADK).[2]

The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, is a strategy in medicinal chemistry to modulate the pharmacokinetic and metabolic profiles of drug candidates.[1] This modification, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, can lead to a significant reduction in the rate of metabolic reactions that involve the cleavage of this bond.[3] This phenomenon, known as the kinetic isotope effect (KIE), can lead to:

-

Enhanced Metabolic Stability: A reduced rate of metabolism can increase the half-life of the compound, potentially leading to improved bioavailability and a more sustained therapeutic effect.

-

Reduced Formation of Metabolites: Altering the metabolic pathway can decrease the formation of potentially toxic or inactive metabolites.

-

Increased Target Engagement: A longer half-life may result in prolonged interaction with the target receptor.

This guide focuses on "this compound," a conceptual singly deuterated adenosine, to explore the potential benefits and scientific considerations of applying deuterium substitution to this important nucleoside.

Quantitative Data on the Impact of Deuteration

The primary quantitative measure of the effect of deuterium substitution on reaction rates is the kinetic isotope effect (KIE), expressed as the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD).

Table 1: Kinetic Isotope Effect on Adenosine Hydrolysis

| Reaction | Conditions | kH/kD | Reference |

| Acid-catalyzed hydrolysis | 0.1 M HCl at 25°C | 1.23 |

This table presents the experimentally determined kinetic isotope effect for the acid-catalyzed hydrolysis of adenosine, demonstrating a measurable impact of deuterium substitution on the reaction rate.

Table 2: Computational Analysis of Deuteration on Adenosine A2A Receptor Ligand Affinity

| Compound | Deuteration | Predicted Affinity Improvement (kcal/mol) | Predicted Potency Increase | Reference |